3-(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the piperidine and pyrazole moieties. Key steps include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one can be used to study enzyme interactions, receptor binding, and cellular pathways. Its potential as a pharmacological agent makes it a candidate for drug discovery and development.
Medicine
Medically, this compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its pharmacokinetics and pharmacodynamics could lead to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, piperidine, or benzoxazole rings. Examples include:
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-chromen-2-one
- 4-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazole
- 2-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1,3-benzoxazole
Uniqueness
What sets 3-(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one apart is its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties
Properties
IUPAC Name |
3-[2-[4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-13-16(2)28(24-15)20-7-8-21(30)29(25-20)17-9-11-26(12-10-17)22(31)14-27-18-5-3-4-6-19(18)33-23(27)32/h3-8,13,17H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHURTHHDABJBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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